4-Chloro-N-hydroxybenzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-hydroxybenzene-1-carbothioamide is a chemical compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydroxybenzene-1-carbothioamide typically involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiolating agent like thiourea to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-hydroxybenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-hydroxybenzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its anticancer activities, particularly in targeting specific signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-hydroxybenzene-1-carbothioamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further drug development.
Comparison with Similar Compounds
Similar Compounds
4-Chlorothiobenzamide: Shares similar structural features but differs in its functional groups.
Hydrazine-1-carbothioamide derivatives: These compounds also exhibit significant biological activities and are used in similar research applications.
Uniqueness
4-Chloro-N-hydroxybenzene-1-carbothioamide stands out due to its unique combination of a chloro group and a hydroxylamine moiety, which imparts distinct reactivity and biological properties. This makes it a valuable compound for various scientific investigations .
Properties
CAS No. |
13749-89-8 |
---|---|
Molecular Formula |
C7H6ClNOS |
Molecular Weight |
187.65 g/mol |
IUPAC Name |
4-chloro-N-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C7H6ClNOS/c8-6-3-1-5(2-4-6)7(11)9-10/h1-4,10H,(H,9,11) |
InChI Key |
RCNXMYIEZCOGTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.